4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial Mechanism of Action Drug Resistance

4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-42-9) is a fully synthetic, small-molecule heterocycle (MW 341.75 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. The compound's molecular architecture features a 1,3,4-oxadiazole core bridging a 2-chlorophenyl substituent and a 4-acetylbenzamide moiety.

Molecular Formula C17H12ClN3O3
Molecular Weight 341.75
CAS No. 865249-42-9
Cat. No. B2365929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865249-42-9
Molecular FormulaC17H12ClN3O3
Molecular Weight341.75
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12ClN3O3/c1-10(22)11-6-8-12(9-7-11)15(23)19-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21,23)
InChIKeyIRTWZVASVLVPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-42-9): Chemical Identity, Scaffold, and Procurement Baseline


4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-42-9) is a fully synthetic, small-molecule heterocycle (MW 341.75 g/mol) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. The compound's molecular architecture features a 1,3,4-oxadiazole core bridging a 2-chlorophenyl substituent and a 4-acetylbenzamide moiety. Computational physicochemical profiling indicates a calculated logP of 3.506, positioning this compound within a moderately lipophilic range compatible with cell permeability [2]. This scaffold is recognized in medicinal chemistry literature as a "privileged structure" for antibacterial and anticancer lead discovery, with halogenation pattern and benzamide substitution recognized as critical determinants of biological activity and mechanism of action [3].

Why Generic Substitution of 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Fails: Halogen and Acyl Substituent Specificity


Within the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, small structural modifications—particularly the halogenation pattern on the phenyl-oxadiazole portion and the acyl substitution on the benzamide ring—profoundly alter both antibacterial potency spectrum and the underlying mechanism of action [1]. Published comparative proteomics studies demonstrate that structurally similar halogenated N-(1,3,4-oxadiazol-2-yl)benzamides can inhibit entirely distinct cellular targets (e.g., trans-translation vs. lipoteichoic acid biosynthesis vs. menaquinone biosynthesis), meaning that compounds with merely analogous scaffolds cannot be assumed interchangeable for research or screening purposes [1]. For the specific compound 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, the ortho-chloro substitution on the phenyl ring and the para-acetyl group on the benzamide represent a unique pharmacophoric combination; no published head-to-head bioactivity data for this precise substitution pattern were identified in the peer-reviewed literature as of the search date, underscoring that its biological fingerprint cannot be inferred from other halogenated or acylated analogs without direct experimental validation .

Quantitative Differentiation Evidence for 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865249-42-9)


Class-Level Multi-Target Antibacterial Mechanism vs. Single-Target Oxadiazolidinone Antibiotics (e.g., Linezolid)

N-(1,3,4-Oxadiazol-2-yl)benzamides—the chemotype to which 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs—have been demonstrated via global proteomics to simultaneously downregulate multiple essential bacterial proteins (DnaX, Pol IIIC, BirA, LexA, DnaC), depolarize bacterial membranes, and disrupt menaquinone biosynthesis, a multi-targeting profile distinct from single-target antibiotics such as linezolid [1]. In direct comparative experiments, the class representative HSGN-218 significantly outperformed linezolid against MRSA clinical isolates, while no resistant mutants could be generated against HSGN-218, HSGN-220, or HSGN-144 after 30 days of serial passaging, in contrast to ciprofloxacin which exhibited a 128-fold MIC increase under identical conditions [2]. This multi-target mechanism class-level inference provides a rational basis for investigating 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide for antibacterial applications where resistance emergence is a critical procurement consideration.

Antibacterial Mechanism of Action Drug Resistance

Computationally Predicted Physicochemical Profile vs. Late-Stage Clinical Candidate Ibezapolstat (ACX-362E)

The target compound, 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, possesses a calculated logP of 3.506 and a topological polar surface area (tPSA) predictive of favorable membrane permeability [1]. In contrast, ibezapolstat (ACX-362E)—a DNA Pol IIIC inhibitor currently in Phase III clinical trials for C. difficile infection—represents a structurally distinct chemotype (purine-based) within the same target space that certain N-(1,3,4-oxadiazol-2-yl)benzamides also engage (Pol IIIC downregulation) [2]. The target compound's moderate lipophilicity, combined with its oxadiazole-benzamide scaffold, positions it as a synthetically tractable screening candidate for Gram-positive antibacterial programs where Pol IIIC targeting has proven clinically viable but where differentiated chemotypes are sought to circumvent existing intellectual property.

Physicochemical Properties Drug-likeness LogP

Ortho-Chloro Substitution vs. Para-Fluoro or Meta-Trifluoromethyl Analogs: Impact on Bioactivity Per Halogenation SAR

A 2025 halogenation study of N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated that the specific halogenation pattern on the phenyl-oxadiazole ring dictates antibacterial activity, with the lead compound HSGN-2241 exhibiting rapid bactericidal activity, membrane depolarization, and pre-formed MRSA biofilm eradication [1]. 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide features an ortho-chloro substitution, a halogenation pattern distinct from the OCF3, SCF3, and SF5 substitutions of extensively characterized analogs HSGN-220, -218, and -144 [2]. The ortho-chloro motif has been demonstrated to confer antibacterial and lipoxygenase inhibitory activity in the structurally related S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol series, where N-substituted acetamide derivatives (series 7a–f) showed superior antibacterial activity compared to hydrazide derivatives (series 11a–g) [3]. This SAR context indicates that the ortho-chloro, para-acetyl substitution combination represents an underexplored but mechanistically promising chemical space within the broader oxadiazole-benzamide antibacterial class.

Structure-Activity Relationship Halogenation Antibacterial Potency

Broad-Spectrum Antibacterial Potential of N-(1,3,4-Oxadiazol-2-yl)benzamides vs. Narrow-Spectrum Comparators

Published data on the N-(1,3,4-oxadiazol-2-yl)benzamide class demonstrate antibacterial activity extending from Gram-positive pathogens (MRSA, VRE, Listeria monocytogenes) to the Gram-negative urgent-threat pathogen Neisseria gonorrhoeae, with MICs as low as 0.25 μg/mL against N. gonorrhoeae for lead compounds HSGN-237 and HSGN-238 [1]. Additionally, certain sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamides have been reported with extraordinary potency, exhibiting MICs as low as 0.003 μg/mL against clinically important Gram-positive pathogens [2]. This broad-spectrum class-level profile contrasts with narrow-spectrum agents such as ibezapolstat (primarily C. difficile) and suggests that 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a relevant candidate for broad-panel antibacterial screening, particularly for programs targeting both drug-resistant Gram-positive infections and N. gonorrhoeae.

Antibacterial Spectrum Gram-positive Neisseria gonorrhoeae

Physicochemical and Solubility Differentiation from Highly Fluorinated (OCF3/SCF3/SF5) Oxadiazole-Benzamide Analogs

Lead N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial agents such as HSGN-220 (OCF3), HSGN-218 (SCF3), and HSGN-144 (SF5) are modified with highly lipophilic, electron-withdrawing fluoroalkyl/fluorosulfanyl groups that increase molecular weight and can reduce aqueous solubility [1]. In contrast, 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide contains a single ortho-chloro substituent (MW 341.75) and a polar acetyl group, which together may confer superior aqueous solubility and more favorable formulation properties relative to the heavily fluorinated analogs (MW > 400). The ZINC database reports a predicted logP of 3.506 for the target compound, which falls within an intermediate lipophilicity range amenable to both permeability and solubility [2]. This physicochemical differentiation is directly relevant to procurement decisions for high-throughput screening libraries where compound solubility and DMSO compatibility influence assay performance.

Physicochemical Properties Solubility Metabolic Stability

High-Value Application Scenarios for 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865249-42-9)


Antibacterial Screening Against Multi-Drug-Resistant Gram-Positive Pathogens (MRSA, VRE) in Search of Novel Multi-Targeting Agents

The N-(1,3,4-oxadiazol-2-yl)benzamide class, to which this compound belongs, has been demonstrated to engage multiple essential bacterial targets simultaneously (DNA Pol IIIC, menaquinone biosynthesis, membrane depolarization), conferring a low propensity for resistance development [1]. 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, with its ortho-chloro, para-acetyl substitution pattern, represents a structurally distinct chemical probe for screening against MRSA, VISA, VRSA, and VRE clinical isolate panels. Its inclusion in screening cascades is predicated on the class-level evidence that subtle halogen modifications produce distinct antibacterial mechanisms, and this specific substitution combination has not been profiled in published studies.

Lead Discovery for Neisseria gonorrhoeae Infections Using a Gram-Positive/Gram-Negative Dual-Activity Scaffold

Published data confirm that N-(1,3,4-oxadiazol-2-yl)benzamides can achieve potent activity against both drug-resistant Gram-positive pathogens and the CDC urgent-threat Gram-negative pathogen N. gonorrhoeae (MIC ≤0.25 μg/mL for HSGN-237/238) [2]. 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a rational candidate for anti-gonococcal screening programs, particularly given the severe paucity of new chemical entities in the N. gonorrhoeae drug pipeline and the demonstrated gastrointestinal permeability of certain oxadiazole-benzamide analogs indicating oral bioavailability potential.

Structure-Activity Relationship (SAR) Exploration of Halogen-Dependent Antibacterial Mechanisms in the Oxadiazole-Benzamide Series

A 2025 halogenation study established that the halogen identity and position on N-(1,3,4-oxadiazol-2-yl)benzamides dictates whether the mechanism proceeds via membrane depolarization, menaquinone disruption, or other pathways [3]. 4-Acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, bearing an ortho-chloro substituent, fills a specific gap in the halogenation matrix (Cl vs. F, CF3, OCF3, SCF3, SF5) and is directly applicable as a SAR probe compound. Its procurement enables systematic mechanistic comparison against the published fluoroalkyl/fluorosulfanyl analogs (HSGN-220, -218, -144) to map the contribution of chlorine to target engagement and resistance profiles.

HTS Library Enrichment with Privileged Scaffolds Possessing Favorable Physicochemical Properties

With a molecular weight of 341.75 g/mol and a calculated logP of 3.506 [4], 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide falls within lead-like physicochemical space (MW < 400, logP < 4) favorable for high-throughput screening. Compared to heavily fluorinated oxadiazole-benzamide leads (MW > 400, higher logP), this compound offers practical advantages in DMSO solubility and assay compatibility. Its classification as a 'privileged scaffold' with antibacterial precedent makes it a strong candidate for inclusion in diversity-oriented or target-focused screening libraries.

Quote Request

Request a Quote for 4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.